ethyl 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-2-23-16(22)12-6-5-9-20(10-12)11-15(21)19-17-18-13-7-3-4-8-14(13)24-17/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSGKSVGSQANDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-3-carboxylate typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Attachment of Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a suitable piperidine precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis and reduce reaction times .
Chemical Reactions Analysis
Amide Bond Formation
The ethyl ester in the piperidine moiety reacts with the benzothiazole’s amino group to form a stable amide bond. This step is critical for linking the two structural components. Reaction conditions may include coupling agents and mild heating to ensure selectivity.
β-Keto Ester Reactivity
The 2-oxoethyl group participates in nucleophilic additions due to its electrophilic carbonyl. Possible reactions include:
-
Michael Addition : Attack by enolates or other nucleophiles to form new carbon-carbon bonds.
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Aldol Condensation : Intramolecular or intermolecular reactions with carbonyl compounds to generate α,β-unsaturated ketones .
Potential Chemical Transformations
| Reaction Type | Mechanism | Conditions | Outcome |
|---|---|---|---|
| Ester Hydrolysis | Acidic or basic hydrolysis of the ethyl ester | HCl or NaOH, reflux | Conversion to piperidine-3-carboxylic acid |
| Cyclization | Intramolecular nucleophilic attack on the carbonyl by the benzothiazole amino group | Heat, solvent (e.g., DMF) | Formation of a fused heterocyclic ring |
| Electrophilic Substitution | Nitration or sulfonation of the benzothiazole ring | Mixed acid (HNO₃/H₂SO₄) or fuming sulfuric acid | Substituted benzothiazole derivatives |
Structural and Spectroscopic Analysis
4.1 NMR Data
-
1H NMR : The benzothiazole proton signals appear in the aromatic region (7–9 ppm), while the piperidine protons show broader signals (1–4 ppm). The carbonyl group resonates around 170 ppm in 13C NMR .
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NOE Effects : In similar compounds, NOE interactions confirm spatial proximity between protons, aiding in stereochemical assignment .
4.2 Mass Spectrometry
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Fragmentation : Loss of the ethyl ester group (m/z ~144) and cleavage of the benzothiazole moiety are common .
Comparison with Similar Compounds
Scientific Research Applications
Pharmacological Properties
Ethyl 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-3-carboxylate exhibits a range of biological activities due to its unique structural features. The compound combines a benzothiazole moiety with a piperidine ring, which is significant in drug design and development.
Anticancer Activity
Research has indicated that derivatives of benzothiazole and piperidine exhibit promising anticancer properties. For instance, studies have shown that compounds containing these moieties can induce cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT116) cell lines. The mechanism often involves the activation of apoptotic pathways and inhibition of cell proliferation .
Analgesic and Anti-inflammatory Effects
The compound's derivatives have also been evaluated for their analgesic and anti-inflammatory activities. Studies suggest that these compounds may reduce pain and inflammation through various biochemical pathways, making them potential candidates for pain management therapies .
Antibacterial and Antiviral Properties
This compound has shown antibacterial effects against certain pathogens. Additionally, some derivatives have demonstrated antiviral activity, particularly against HIV strains, indicating their potential in treating viral infections .
Formation of the Benzothiazole Moiety
The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Attachment of the Piperidine Ring
This step involves a nucleophilic substitution reaction where the benzothiazole derivative reacts with a suitable piperidine precursor.
Esterification
The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester .
Cytotoxicity Against Breast Cancer Cells
A study evaluated the cytotoxic effects of synthesized derivatives on MDA-MB-231 breast cancer cells using MTT assays. The results indicated significant reductions in cell viability at specific concentrations, highlighting the potential for developing effective chemotherapeutic agents based on this compound .
In Silico Studies
In silico molecular docking studies have been conducted to assess the binding affinity of this compound to various biological targets. These studies support experimental findings and provide insights into the compound's mechanism of action and drug-likeness properties .
Mechanism of Action
The mechanism of action of ethyl 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-3-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs and their distinguishing features:
Analysis:
- Benzothiazole Derivatives : The target compound shares a benzothiazole core with the sulfonyl-substituted analog in . However, the sulfonyl group in the latter increases polarity and molecular weight (522.59 g/mol vs. unspecified for the target), likely altering solubility and binding affinity .
- Pyridinium Salts : Compound 5a () features a pyridinium cation and nitro groups, resulting in high thermal stability (decomposition at 258–259°C) and ionic character, contrasting with the neutral, amide-linked target compound .
- Piperidine/Decahydro-Naphthyridine Esters: Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate () has a fused bicyclic structure, reducing conformational flexibility compared to the monocyclic piperidine in the target compound. Its lower molecular weight (227.13 g/mol) and oily consistency suggest distinct physicochemical behavior .
Spectroscopic and Analytical Data
- NMR Trends : Piperidine derivatives in show characteristic δ 4.16–4.08 ppm (ester -OCH2CH3) and δ 172.2–172.6 ppm (carbonyl carbons), which would align with the target compound’s NMR profile .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) in confirmed molecular ions (e.g., m/z 227.1390), a method applicable to verifying the target compound’s structure .
Research Implications and Limitations
The evidence highlights structural diversity among piperidine/benzothiazole derivatives but lacks direct biological or pharmacological data for the target compound. Future studies should focus on:
Synthetic Optimization: Improving yields via modified coupling strategies (e.g., peptide-like amidation for the benzothiazol-2-ylamino group).
Structure-Activity Relationships (SAR) : Comparing the target’s benzothiazol-2-ylamide with sulfonyl () or nitro () groups to assess bioactivity trends.
Thermal Stability : Investigating decomposition pathways for ionic vs. neutral analogs.
Biological Activity
Ethyl 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-3-carboxylate is a compound derived from benzothiazole and piperidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 358.41 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 12 | 64 |
These results indicate that the compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
Anticancer Activity
Benzothiazole derivatives have been reported to possess anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation.
Table 2: Anticancer Activity Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
The compound demonstrated significant cytotoxicity against these cancer cell lines, suggesting its potential as a chemotherapeutic agent .
The mechanism of action for this compound is believed to involve the inhibition of specific enzymes involved in cellular proliferation and survival pathways. It may also induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Study: Antimicrobial Efficacy in Clinical Isolates
A study involving clinical isolates of Staphylococcus aureus assessed the efficacy of this compound. The compound was tested alongside conventional antibiotics. Results indicated a synergistic effect when combined with amoxicillin, enhancing its antibacterial activity.
Case Study: Cytotoxicity in Human Cancer Cells
In vitro studies on human cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability. Flow cytometry analysis showed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.
Q & A
Q. What are the key synthetic methodologies for preparing ethyl 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperidine-3-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1 : Start with 1,3-benzothiazol-2-amine derivatives as precursors. Use a coupling agent like EDCI or DCC to form an amide bond with a bromoacetyl-piperidine intermediate .
- Step 2 : Optimize solvent systems (e.g., DMF or THF) and temperature (60–80°C) to enhance yield. Monitor reaction progress via TLC or HPLC.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Validate purity using NMR and mass spectrometry .
Q. How can researchers confirm the structural integrity of this compound using advanced analytical techniques?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structure to confirm bond angles and stereochemistry .
- NMR Spectroscopy : Assign peaks for benzothiazole NH (δ ~10–12 ppm), piperidine protons (δ ~1.5–3.5 ppm), and ester carbonyl (δ ~170 ppm) .
- Mass Spectrometry : Compare experimental [M+H]⁺ with theoretical molecular weight (e.g., using ESI-TOF).
- IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and ester C-O (~1250 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Test against acetylcholinesterase or kinases via spectrophotometric assays (e.g., Ellman’s reagent for thiol detection) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Step 1 : Perform molecular docking (AutoDock Vina, Schrödinger) to identify binding poses with target proteins (e.g., kinases or bacterial enzymes) .
- Step 2 : Conduct QSAR studies using descriptors like logP, polar surface area, and H-bond donors/acceptors.
- Step 3 : Validate predictions with experimental IC₅₀ values. For example, substituents on the benzothiazole ring may enhance hydrophobic interactions .
Q. How should researchers resolve contradictions between solubility data and observed bioactivity?
Methodological Answer:
- Hypothesis Testing : If poor solubility limits activity, synthesize analogs with PEGylated side chains or salt forms (e.g., hydrochloride).
- Analytical Validation : Use dynamic light scattering (DLS) to assess aggregation in PBS or DMSO.
- Solubility Enhancement : Employ co-solvents (e.g., cyclodextrins) or nanoformulation .
Q. What strategies can address discrepancies in stability studies under varying pH and temperature?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .
Q. How can researchers design experiments to explore synergistic effects with existing therapeutics?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
